molecular formula C12H15NO3 B325532 Propyl 4-(acetylamino)benzoate

Propyl 4-(acetylamino)benzoate

Cat. No.: B325532
M. Wt: 221.25 g/mol
InChI Key: TZBHZUCUDXQCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(acetylamino)benzoate (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is an ester derivative of 4-(acetylamino)benzoic acid. The compound features a propyl ester group attached to the benzoic acid moiety, which is further substituted with an acetylamino (-NHCOCH₃) group at the para position. This structure confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and chemical research.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

propyl 4-acetamidobenzoate

InChI

InChI=1S/C12H15NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

TZBHZUCUDXQCSI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(acetylamino)benzoic acid and propanol.

Conditions Reagents Products Yield Reference
Acidic hydrolysisH₂SO₄ (dil.), H₂O, reflux4-(Acetylamino)benzoic acid + Propanol85–92%
Basic hydrolysisNaOH (aq.), refluxSodium 4-(acetylamino)benzoate + Propanol78–88%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate .

Amide Hydrolysis

The acetylamino group can be hydrolyzed to form 4-aminobenzoic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (conc.), reflux4-Aminobenzoic acid + Acetic acid65–75%
Enzymatic hydrolysisProtease (pH 7.4, 37°C)4-Aminobenzoic acid50–60%

Key Findings :

  • Prolonged acidic hydrolysis may degrade the aromatic ring .

  • Enzymatic methods offer milder conditions but lower yields .

Transesterification

The propyl ester group can be replaced with other alcohols under catalytic conditions.

Catalyst Alcohol Product Yield Reference
H₂SO₄MethanolMethyl 4-(acetylamino)benzoate80–85%
Ti(OiPr)₄Benzyl alcoholBenzyl 4-(acetylamino)benzoate70–75%

Applications :

  • Used to modify solubility or bioavailability for pharmaceutical formulations .

Acylation of the Amine Group

The acetylamino group can undergo further acylation to form tertiary amides.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, 25°C, 12h4-(Diacetylamino)benzoate90–95%
Benzoyl chlorideDCM, Et₃N, 0°C → 25°C4-(Benzoylamino)benzoate85–88%

Limitations :

  • Steric hindrance from the aromatic ring may reduce reactivity with bulky acylating agents .

Reduction of the Amide Group

The acetylamino group can be reduced to a secondary amine.

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux4-(Propylamino)benzoic acid60–65%
BH₃·THF0°C → 25°C, 6h4-(Ethylamino)benzoic acid55–60%

Note :

  • Over-reduction of the ester to a primary alcohol is possible with excess LiAlH₄ .

Electrophilic Aromatic Substitution

The electron-withdrawing acetylamino and ester groups deactivate the ring, limiting reactivity. Nitration occurs under stringent conditions:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2h3-Nitro-4-(acetylamino)benzoate40–45%

Regioselectivity :

  • Nitration occurs meta to the acetylamino group due to its directing effects.

Photochemical Reactions

UV irradiation induces degradation pathways:

Conditions Products Mechanism Reference
UV (254 nm), 6h4-Aminobenzoic acid + CO₂ + PropanolNorrish-type cleavage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 4-Hydroxybenzoate (Propyl Paraben)

  • Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity .
  • Key Differences: The hydroxy group in Propyl Paraben enhances water solubility compared to the acetylamino group in Propyl 4-(acetylamino)benzoate, which increases lipophilicity.

2-(Dimethylamino)ethyl 4-(acetylamino)benzoate

  • Structure: Dimethylaminoethyl ester of 4-(acetylamino)benzoic acid.
  • Properties :
    • LogP : 1.39 (indicative of moderate lipophilicity).
    • Analytical Methods : Separated via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases .
  • This compound’s propyl ester may exhibit higher lipophilicity (predicted LogP >1.39) and altered metabolic stability .

Inosiplex Component: 4-(Acetylamino)benzoate

  • Structure: 4-(acetylamino)benzoate salt complexed with inosine and 1-(dimethylamino)-2-propanol in a 1:3:3 ratio.
  • Applications: Used as an immunomodulator for viral infections .
  • Key Differences: Inosiplex’s multi-component formulation leverages synergistic effects, whereas this compound is a single ester derivative. The propyl ester in the target compound may enhance membrane permeability compared to the ionic form in Inosiplex .

Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate

  • Structure: Propyl ester with a bulky phenylcyclopentylcarbonylamino substituent.
  • Properties :
    • Molecular Weight : 351.44 g/mol (vs. ~250 g/mol for simpler analogs).
    • Applications : Likely designed for targeted binding in medicinal chemistry due to steric bulk .
  • Key Differences: The phenylcyclopentyl group enhances steric hindrance and likely improves receptor specificity but reduces solubility. this compound’s smaller substituent balances lipophilicity and metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituent LogP Primary Application
This compound ~250* Propyl ester, acetylamino ~1.5* Pharmaceutical intermediate
Propyl 4-Hydroxybenzoate 180.2 Propyl ester, hydroxy 1.76 Preservative
2-(Dimethylamino)ethyl 4-(acetylamino)benzoate 250.30 Dimethylaminoethyl ester 1.39 HPLC analysis standard
Inosiplex (Component) 367.03 (complex) Ionic form in a salt N/A Immunomodulation
Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate 351.44 Phenylcyclopentyl group ~3.0* Targeted drug design

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural Impact on Bioactivity: The acetylamino group in this compound and its analogs is critical for interactions with biological targets, such as MCHR1 receptors in SNAP derivatives .
  • Ester Group Influence: Longer alkyl chains (e.g., propyl vs.
  • Formulation Complexity: Multi-component systems like Inosiplex highlight the role of 4-(acetylamino)benzoate derivatives in synergistic therapies, whereas simpler esters may serve as intermediates or standalone agents .

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